Anticancer agent 129

Beschreibung

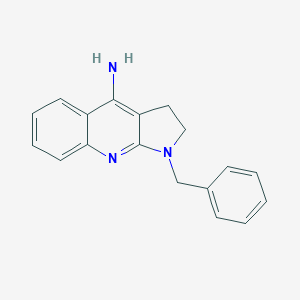

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H17N3 |

|---|---|

Molekulargewicht |

275.3 g/mol |

IUPAC-Name |

1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |

InChI |

InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |

InChI-Schlüssel |

ZCZQCKJQIGWLFR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

EBC-129: A Technical Guide to its Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-129 is a first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of advanced solid tumors. It exhibits a novel targeting strategy directed against a tumor-specific N-glycosylated epitope present on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and CEACAM6. This dual targeting, combined with a potent microtubule-disrupting payload, monomethyl auristatin E (MMAE), allows for selective cytotoxicity against a broad range of cancers. This technical guide provides a comprehensive overview of the core mechanism of action of EBC-129, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its operational pathways.

Introduction to EBC-129

EBC-129 is an investigational antibody-drug conjugate engineered to target and eliminate cancer cells overexpressing CEACAM5 and CEACAM6. These glycoproteins are known to be involved in crucial oncogenic processes, including tumor formation, migration, and metastasis. The unique targeting of a specific N256-glycosylated epitope enhances tumor specificity, potentially minimizing off-target toxicities. The ADC consists of a humanized IgG1 monoclonal antibody, EBC-092, conjugated to the cytotoxic agent MMAE via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker, with a drug-to-antibody ratio (DAR) of approximately 3.5-4.

Core Mechanism of Action

The therapeutic effect of EBC-129 is achieved through a multi-step process that ensures targeted drug delivery and potent cytotoxicity:

-

Target Binding: The monoclonal antibody component of EBC-129 selectively binds to the N256-glycosylated epitope on CEACAM5 and/or CEACAM6 on the surface of tumor cells. This targeted binding is the first step in the selective delivery of the cytotoxic payload.

-

Internalization: Following binding, the EBC-129-CEACAM complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Payload Release: Once inside the cell, the cleavable linker is processed by lysosomal enzymes, releasing the active MMAE payload into the cytoplasm.

-

Microtubule Disruption: MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network within the cancer cell.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics results in a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).

Beyond direct cytotoxicity, EBC-129 is also suggested to have inherent antibody-dependent cellular cytotoxicity (ADCC) activity.

Signaling Pathways and Cellular Consequences

The Multi-Faceted Mechanism of Action of MM-129 in Colon Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-129, a novel pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide, has emerged as a promising therapeutic candidate for colorectal cancer. Preclinical studies have revealed its potent anti-tumor activity, which is attributed to a multi-pronged mechanism of action targeting key oncogenic signaling pathways, modulating the tumor microenvironment, and inducing programmed cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the efficacy of MM-129 in colon cancer, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Mechanisms of Action

MM-129 exerts its anti-cancer effects in colon cancer through several interconnected mechanisms:

-

Inhibition of Pro-Survival Signaling: MM-129 concurrently targets the PI3K/AKT/mTOR and Bruton's tyrosine kinase (BTK) signaling pathways, both of which are critical for the proliferation and survival of cancer cells.

-

Immune Checkpoint Modulation: The compound has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a potential role in restoring anti-tumor immunity.

-

Induction of Apoptosis: MM-129 effectively triggers programmed cell death in colon cancer cells through both intrinsic and extrinsic apoptotic pathways.

-

Senotherapeutic Activity: In the context of chemotherapy-induced senescence, MM-129 demonstrates senotherapeutic properties by modulating the SIRT1/STAT3 signaling pathway, thereby counteracting the pro-survival effects of senescent cancer cells.

-

Chemosensitization: MM-129 exhibits a synergistic effect when combined with the standard-of-care chemotherapeutic agent, 5-fluorouracil (5-FU), enhancing its anti-tumor efficacy.

Signaling Pathways Targeted by MM-129

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of colorectal cancer. MM-129 has been demonstrated to inhibit this pathway by reducing the phosphorylation of key downstream effectors, Akt and mTOR.[1] This inhibition leads to a cascade of events that ultimately suppress tumor growth.

BTK-Dependent Induction of Apoptosis

Bruton's tyrosine kinase (BTK) is another key molecule in pro-survival signaling. MM-129 has been identified as a BTK inhibitor.[4] By inhibiting BTK, MM-129 disrupts downstream signaling, leading to the induction of apoptosis. This is characterized by the activation of caspases and a decrease in the mitochondrial membrane potential.

Downregulation of PD-L1 Expression

The expression of PD-L1 on tumor cells allows them to evade the host immune system by binding to PD-1 on T-cells, leading to T-cell exhaustion. MM-129 has been shown to decrease the expression of PD-L1 on colon cancer cells. This suggests that MM-129 may restore the ability of the immune system to recognize and attack tumor cells.

Counteracting Senescence via the SIRT1/STAT3 Pathway

Chemotherapy, such as with 5-FU, can induce a state of cellular senescence in cancer cells. While senescent cells cease to proliferate, they can secrete a range of pro-inflammatory and pro-tumorigenic factors known as the senescence-associated secretory phenotype (SASP), which can contribute to chemoresistance and tumor recurrence. MM-129 has been shown to counteract 5-FU-induced senescence by modulating the SIRT1/STAT3 signaling pathway. It reduces the levels of senescence markers like p21 and suppresses the SASP.

Quantitative Preclinical Data

The anti-tumor activity of MM-129 has been quantified in various preclinical models of colon cancer.

| Parameter | Cell Line | Value | Reference |

| IC50 | DLD-1 | 3.1 µM | |

| Tumor Weight Reduction | DLD-1 Xenograft | 91% | |

| HT-29 Xenograft | 82% | ||

| Cancer Cell Reduction (Zebrafish Xenograft) | DLD-1 | 56% | |

| HT-29 | 64% |

Table 1: In Vitro and In Vivo Efficacy of MM-129 in Colon Cancer Models

| Combination | Cell Line | Effect | Reference |

| MM-129 + 5-FU | DLD-1 & HT-29 | Synergistic anti-cancer effect | |

| MM-129 + Indoximod | DLD-1 & HT-29 | Stronger inhibition of tumor growth |

Table 2: Synergistic Effects of MM-129 in Combination Therapies

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of MM-129's mechanism of action.

Cell Lines and Culture

-

Cell Lines: Human colorectal cancer cell lines DLD-1 and HT-29 were utilized.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Assays

-

Cell Viability and Proliferation: Assays such as the MTT or SRB assay were used to determine the half-maximal inhibitory concentration (IC50) of MM-129. DNA biosynthesis was also measured to assess the anti-proliferative effects.

-

Apoptosis Assays: Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide. Caspase activity (caspase-3/7, -8, -9, and -10) and mitochondrial membrane potential were also measured to elucidate the apoptotic pathway.

-

Western Blotting: This technique was used to determine the expression levels of key proteins in the signaling pathways, such as p-Akt, p-mTOR, and PD-L1, after treatment with MM-129.

-

Quantitative PCR (qPCR): mRNA levels of target genes, including Akt1, p53, CDK2, and PD-L1, were quantified using qPCR to assess the effect of MM-129 on gene expression.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This histochemical stain was used to identify senescent cells in vitro and in tumor tissues.

In Vivo Models

-

Mouse Xenograft Model: DLD-1 and HT-29 cells were subcutaneously injected into immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb). Once tumors reached a palpable size, mice were treated with MM-129, 5-FU, or a combination of both. Tumor volume and weight were measured at specified time points to evaluate anti-tumor efficacy.

-

Zebrafish Xenograft Model: Fluorescently labeled DLD-1 and HT-29 cells were injected into the yolk sac of zebrafish embryos. The embryos were then exposed to MM-129, and the tumor size was quantified by measuring the fluorescence intensity.

References

- 1. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MM-129 Counteracts 5-Fluorouracil-Induced Cellular Senescence in Colon Cancer via SIRT1/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

MM-129: A Novel Inhibitor of the PI3K/AKT/mTOR Pathway for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MM-129 is a novel, potent small molecule inhibitor belonging to the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide class of compounds. Preclinical studies have demonstrated its significant antitumor activity in various cancer models, particularly in colorectal cancer. The primary mechanism of action of MM-129 involves the inhibition of the critical PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Furthermore, MM-129 has been shown to modulate other important cancer-related targets, including cyclin-dependent kinase 2 (CDK2), Bruton's tyrosine kinase (BTK), and the immune checkpoint protein PD-L1, highlighting its multi-targeted antitumor profile. This document provides a comprehensive technical overview of MM-129, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Constitutive activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies. MM-129 has emerged as a promising therapeutic candidate that effectively targets this pathway.

MM-129, a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamide, has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its ability to downregulate the phosphorylation of key pathway components, Akt and mTOR, underscores its targeted mechanism of action. This guide serves as a technical resource for researchers and drug developers, summarizing the current knowledge on MM-129 and providing detailed methodologies for its preclinical evaluation.

Mechanism of Action

MM-129 exerts its anticancer effects through the coordinated inhibition of multiple key signaling molecules involved in tumorigenesis. The central mechanism is the suppression of the PI3K/AKT/mTOR pathway. In addition to this core activity, MM-129 also demonstrates inhibitory effects on other kinases such as BTK and CDK2 and downregulates the expression of PD-L1.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, a key protein kinase that controls protein synthesis and cell growth.

MM-129 has been shown to decrease the phosphorylation of both Akt and mTOR in colorectal cancer cells, indicating its inhibitory action on this pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest.

Quantitative Data

The cytotoxic activity of MM-129 has been evaluated in a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer activity of MM-129.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| DLD-1 | Colorectal Carcinoma | 3.1 | Not Specified | |

| HeLa | Cervical Cancer | 0.44 - 1.15 | 72 | |

| HCT 116 | Colorectal Carcinoma | 0.17 - 0.53 | 72 | |

| PC-3 | Prostate Cancer | 0.23 - 0.76 | 72 | |

| BxPC-3 | Pancreatic Cancer | 0.21 - 0.45 | 72 | |

| MCF-7 | Breast Cancer | Not Specified | 24 | |

| MDA-MB-231 | Breast Cancer | Not Specified | 24 |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MM-129.

Synthesis of MM-129 (Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides)

The synthesis of MM-129 and related compounds is a multi-step process.

Step 1: Preparation of the Chlorosulfone Intermediate The initial multi-step preparation of the key chlorosulfone intermediate has been previously described in the literature.

Step 2: Synthesis of Pyrazolo[4,3-e]triazine Sulfonamides The chlorosulfone intermediate is reacted with the appropriate cyclic amine in acetonitrile at room temperature overnight to yield the corresponding sulfonamide.

Step 3: Synthesis of Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides (MM-129) The sulfonamide derivative (0.29 mmol) is dissolved in anhydrous ethanol (25 mL). Sodium azide (22 mg, 0.35 mmol) is added to the solution. The reaction mixture is refluxed, and the progress is monitored by TLC. After completion, the solvent is evaporated, and the final product (MM-129) is purified by column chromatography using a methylene chloride:ethanol (100:1) solvent system.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of MM-129 are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of MM-129 (or vehicle control) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to assess the levels of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: Cells are treated with MM-129 for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The antitumor efficacy of MM-129 in vivo is evaluated using a xenograft mouse model.

-

Cell Preparation: Human colorectal cancer cells (e.g., DLD-1 or HT-29) are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, MM-129, 5-fluorouracil, combination therapy).

-

Drug Administration: MM-129 is administered to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors can be further processed for histological or molecular analysis.

Conclusion

MM-129 is a novel and potent multi-targeted inhibitor with significant antitumor activity, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. The preclinical data summarized in this guide highlight its potential as a promising candidate for cancer therapy, particularly for colorectal cancer. The detailed experimental protocols provided herein will facilitate further investigation and development of this compound by the scientific community. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of MM-129 and exploring its efficacy in a broader range of cancer models.

References

An In-depth Technical Guide to MM-129: A Novel Dual-Inhibitor of PI3K/AKT/mTOR and PD-L1 in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MM-129 is a novel, small-molecule 1,2,4-triazine derivative demonstrating significant preclinical anti-tumor activity, particularly in colorectal cancer models.[1][2] Its mechanism of action is distinguished by a dual-pronged approach: the direct inhibition of intracellular oncogenic signaling pathways, specifically the PI3K/AKT/mTOR cascade, and the simultaneous downregulation of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1), on tumor cells.[1][3] This dual action suggests that MM-129 not only impedes tumor cell proliferation and survival directly but may also enhance anti-tumor immunity by mitigating immune evasion. Preclinical studies utilizing human colorectal cancer cell lines DLD-1 and HT-29 have shown that MM-129 reduces tumor growth in xenograft models, induces cell cycle arrest, and promotes apoptosis.[4] Furthermore, its combination with standard chemotherapy agents like 5-fluorouracil (5-FU) has demonstrated a synergistic anti-tumor effect. This document provides a comprehensive technical overview of MM-129, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action

MM-129 exerts its anti-cancer effects through two interconnected mechanisms:

-

Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. MM-129 has been shown to decrease the phosphorylation of key proteins in this cascade, namely Akt and mTOR, thereby inhibiting downstream signaling and impeding tumor cell growth.

-

Downregulation of PD-L1 Expression: PD-L1 is a transmembrane protein expressed on some cancer cells that interacts with the PD-1 receptor on T cells, leading to the suppression of the anti-tumor immune response. MM-129 has been demonstrated to reduce both the mRNA and protein levels of PD-L1 in colorectal cancer cells. This effect is likely mediated through the inhibition of the PI3K/AKT/mTOR pathway, which is known to regulate PD-L1 expression.

By simultaneously targeting both intrinsic tumor cell signaling and a key mechanism of immune evasion, MM-129 represents a promising candidate for cancer therapy.

Quantitative Preclinical Data

The anti-tumor efficacy of MM-129 has been evaluated in both in vitro and in vivo preclinical models using the DLD-1 and HT-29 human colorectal cancer cell lines.

Table 1: In Vivo Tumor Growth Inhibition in Xenograft Mouse Models

| Treatment Group | Cell Line | Endpoint | Result | p-value | Citation |

| MM-129 | DLD-1 | Tumor Volume Reduction (vs. Control) | 73.5% | < 0.001 | |

| MM-129 | HT-29 | Tumor Volume Reduction (vs. Control) | 68% | < 0.001 | |

| MM-129 + 5-FU | DLD-1 | Tumor Volume (mm³) | 52.6 | < 0.001 (vs. Control) | |

| Control | DLD-1 | Tumor Volume (mm³) | 325.6 | - | |

| MM-129 + 5-FU | HT-29 | Tumor Volume (mm³) | 100.9 | < 0.001 (vs. Control) | |

| Control | HT-29 | Tumor Volume (mm³) | 369.2 | - | |

| MM-129 | DLD-1 | Tumor Weight Reduction (vs. Control) | ~91% | Not Reported | |

| MM-129 | HT-29 | Tumor Weight Reduction (vs. Control) | ~82% | Not Reported |

Table 2: In Vitro Effects of MM-129 on Cell Cycle and Protein Expression

| Assay | Cell Line | Treatment | Outcome | Citation |

| Cell Cycle Analysis | DLD-1 & HT-29 | MM-129 | Increase in G0/G1 phase, decrease in S phase | |

| DLD-1 & HT-29 | MM-129 + 5-FU | Further increase in G0/G1 phase population | ||

| Protein Expression | DLD-1 | MM-129 (1-100 µM) | Dose-dependent decrease in p-Akt expression | |

| HT-29 | MM-129 (10, 100 µM) | Decrease in p-Akt expression | ||

| DLD-1 & HT-29 | MM-129 (starting at 1 µM) | Decrease in p-mTOR expression | ||

| DLD-1 & HT-29 | MM-129 | Significant decrease in PD-L1 protein levels | ||

| mRNA Expression | DLD-1 & HT-29 | MM-129 | Dose-dependent decrease in Akt mRNA | |

| DLD-1 & HT-29 | MM-129 | Downregulation of PD-L1 mRNA |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of MM-129.

Cell Lines and Culture

-

Cell Lines: DLD-1 and HT-29 human colorectal adenocarcinoma cell lines.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vivo Xenograft Mouse Model

-

Animal Model: Cby.Cg-Foxn1nu/cmdb immunodeficient mice.

-

Cell Implantation: A suspension of 1 x 10⁶ DLD-1 or HT-29 cells in 100 µL of Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using digital calipers and calculated using the formula: (length x width²)/2.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment and control groups. MM-129 and other agents are administered as per the study design, typically via intraperitoneal injection.

Western Blot Analysis

-

Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: 20-50 µg of total protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-PD-L1, anti-β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from cells using a suitable method, such as TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., PD-L1, Akt) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Cycle Analysis

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay

-

Cell Preparation: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Confocal Microscopy for PD-L1 Expression

-

Cell Preparation: Cells are grown on coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against PD-L1, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and images are acquired using a confocal laser scanning microscope.

Signaling Pathways and Experimental Workflows

MM-129 Signaling Pathway

References

- 1. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the PI3K/AKT/mTOR pathway in mediating PD-L1 upregulation during fibroblast transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of MM-129: An In-Depth Technical Guide on Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anticancer activity of MM-129, a novel small molecule inhibitor. The data herein summarizes its mechanism of action, efficacy in colon cancer models, and key pharmacokinetic and safety profiles, supporting its potential as a therapeutic candidate.

Executive Summary

MM-129 is a 1,2,4-triazine derivative that has demonstrated significant antitumor activity in preclinical studies. It functions as a multi-targeted inhibitor, primarily affecting the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation, survival, and immune evasion. Furthermore, MM-129 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the tumor microenvironment and overcoming immune resistance. Preclinical investigations in colon cancer models have revealed that MM-129 inhibits tumor growth, induces cell cycle arrest, and promotes apoptosis. The compound exhibits a favorable safety profile and pharmacokinetic properties in animal models, warranting further investigation for clinical development.

Data Presentation

In Vivo Efficacy: Xenograft Models

MM-129 has shown significant tumor growth inhibition in mouse xenograft models using human colorectal cancer cell lines DLD-1 and HT-29.

| Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Reference |

| DLD-1 | MM-129 (10 µmol/kg) | 73.5% (compared to control) | |

| HT-29 | MM-129 (10 µmol/kg) | 68% (compared to control) |

Pharmacokinetics

Pharmacokinetic studies in Wistar rats have demonstrated that MM-129 has favorable absorption and bioavailability.

| Parameter | Value | Route of Administration | Animal Model | Reference |

| Bioavailability (F%) | 68.6% | Intraperitoneal | Wistar Rat | |

| Tmax | 10-30 min | Intraperitoneal | Wistar Rat | |

| Cmax | 2.22–4.69 µmol/L | Intraperitoneal | Wistar Rat |

Safety and Tolerability

MM-129 has been shown to have a good safety profile in preclinical models.

| Study Type | Animal Model | Key Findings | Reference |

| Acute Toxicity | Mice | Not fatal or toxic at an effective anticancer dose of 10 µmol/kg. | |

| Long-Term Administration | Mice | Doses of 20 and 40 µmol/kg led to mortality, while 10 µmol/kg was well-tolerated. | |

| Developmental Toxicity | Zebrafish Embryos | No sublethal effects detected at a concentration of 10 µM. |

Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Human colorectal adenocarcinoma cell lines DLD-1 and HT-29 were utilized.

-

Culture Conditions: Cells were maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Xenograft Studies

-

Animal Model: Immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb) were used.

-

Tumor Implantation: 2 x 10^7 DLD-1 or HT-29 cells were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. MM-129 was administered, for example, intraperitoneally at a dose of 10 µmol/kg.

-

Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length × width^2) / 2.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

Western Blot Analysis

-

Protein Extraction: Cells were treated with MM-129 at various concentrations for a specified time (e.g., 24 hours). Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein expression levels relative to a loading control.

Cell Cycle Analysis

-

Cell Preparation: Cells were seeded and treated with MM-129 for a designated period.

-

Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

Methodological & Application

EBC-129 Administration Protocol in Clinical Trials: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that offers a promising new therapeutic avenue for patients with advanced solid tumors.[1][2] This document provides a detailed overview of the administration protocol for EBC-129 as utilized in the pivotal Phase 1 clinical trial (NCT05701527), along with methodologies for key related experiments. EBC-129 targets a tumor-specific N256-glycosylated epitope on Carcinoembryonic Antigen-Related Cell Adhesion Molecules 5 and 6 (CEACAM5 and CEACAM6), which are overexpressed in a variety of solid tumors.[1][2] The ADC is comprised of a humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the EBC-129 Phase 1 clinical trial (NCT05701527).

Table 1: Patient Demographics and Baseline Characteristics (Pancreatic Ductal Adenocarcinoma Cohort)

| Characteristic | Value | Reference |

| Number of Patients | 21 | |

| Median Age (Range) | 63 years (44-81) | |

| Sex (Male) | 52% | |

| Race (Asian/White) | 11/10 | |

| Prior Lines of Therapy (Median, Range) | 3 (1-7) | |

| Prior Taxane Treatment | 81% |

Table 2: Dose Escalation and Recommended Phase 2 Doses (RP2Ds)

| Dose Level (mg/kg) | Number of Patients (PDAC Cohort) | Status | Reference |

| 1.8 | 8 | RP2D | |

| 2.0 | 2 | - | |

| 2.2 | 11 | RP2D |

Table 3: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cohort

| Parameter | 1.8 mg/kg | 2.2 mg/kg | Overall (including 2.0 mg/kg) | Reference |

| Objective Response Rate (ORR) | 25% | 20% | 20% | |

| Disease Control Rate (DCR) | 87.5% | 63.6% | 71.4% | |

| Median Progression-Free Survival (PFS) | 19.1 weeks | 12.1 weeks | 12.9 weeks |

Experimental Protocols

Protocol 1: EBC-129 Intravenous Administration

This protocol outlines the clinical administration of EBC-129 via intravenous infusion.

1. Patient Eligibility:

-

Patients must have a diagnosis of a locally advanced unresectable or metastatic solid tumor with no alternative standard-of-care therapeutic options.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

-

Adequate organ function (hepatic, renal, and bone marrow) as per standard clinical trial protocols.

-

Tumor expression of the N256-glycosylated CEACAM5/6 antigen is assessed by a validated immunohistochemistry (IHC) assay. A common cut-off for positivity is ≥1% of tumor cells staining with 3+ intensity or ≥20% at 2+ or 3+ intensity.

2. Dosing and Schedule:

-

EBC-129 is administered on Day 1 of a 21-day cycle.

-

The recommended Phase 2 doses are 1.8 mg/kg and 2.2 mg/kg.

-

For combination therapy, pembrolizumab is administered at a fixed dose of 200 mg every 21 days.

3. Administration Procedure:

-

EBC-129 is administered as an intravenous (IV) infusion over a period of 30 to 120 minutes.

-

The exact infusion rate and duration may vary based on the dose level and institutional guidelines for ADC administration.

-

Premedication may be administered to mitigate infusion-related reactions.

-

Patients are monitored for adverse events during and after the infusion. The most common treatment-related adverse events are neutropenia and infusion-related reactions.

Protocol 2: Immunohistochemistry (IHC) for CEACAM5/6 Expression

This protocol provides a representative methodology for assessing CEACAM5 and CEACAM6 expression in tumor tissue.

1. Sample Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a validated method, typically heat-induced epitope retrieval (HIER) in a suitable buffer.

2. Staining Procedure:

-

Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.

-

Sections are incubated with a non-specific protein block to prevent background staining.

-

The primary antibody specific to the N256-glycosylated epitope of CEACAM5/6 is applied and incubated.

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.

-

The signal is visualized using a chromogen such as diaminobenzidine (DAB), followed by counterstaining with hematoxylin.

3. Interpretation:

-

Staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are assessed by a qualified pathologist.

-

A pre-defined scoring system is used to determine patient eligibility. For the EBC-129 trial, a cut-off of ≥1% of tumor cells with 3+ intensity or ≥20% with 2+ or 3+ intensity has been used to define treatable levels of antigen expression.

Visualizations

Signaling Pathway of EBC-129

Caption: Mechanism of action of EBC-129.

Experimental Workflow for Patient Treatment and Monitoring

Caption: Clinical trial workflow for EBC-129.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of EBC-129

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-129 is a novel antibody-drug conjugate (ADC) that holds promise for the targeted therapy of solid tumors. It is composed of a monoclonal antibody directed against a specific N-glycosylated epitope on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6), linked to the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3][4][5] The antibody component of EBC-129 targets cancer cells overexpressing CEACAM5 and/or CEACAM6, facilitating the internalization of the ADC. Once inside the cell, the MMAE payload is released and disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

These application notes provide detailed protocols for essential in vitro assays to evaluate the cytotoxicity of EBC-129. The described methods will enable researchers to determine the potency of EBC-129, assess its mechanism of action, and select appropriate cancer cell line models for further preclinical development.

Data Presentation: In Vitro Cytotoxicity of MMAE-Based ADCs

While specific in vitro cytotoxicity data for EBC-129 is not publicly available, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for other MMAE-based antibody-drug conjugates targeting CEACAM5 in various cancer cell lines. This data serves as a reference for the expected potency of such ADCs. Researchers should experimentally determine the specific IC50 values for EBC-129 in their cell lines of interest using the protocols provided below.

| Cell Line | Cancer Type | Target | ADC | IC50 (nM) |

| MKN-45 | Gastric Cancer | CEACAM5 | UdADC B9-MMAE | 38.14 |

| BxPC-3 | Pancreatic Carcinoma | CEACAM5 | UdADC B9-MMAE | 25.60 |

| LS174T | Colorectal Cancer | CEACAM5 | UdADC B9-MMAE | 101.4 |

| BxPC-3 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 1.15 |

| PSN-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 15.53 |

| Capan-1 | Pancreatic Cancer | Tissue Factor | Anti-human TF-MMAE | 105.65 |

Signaling Pathway and Experimental Workflow

EBC-129 Mechanism of Action and Cytotoxicity Pathway

The following diagram illustrates the proposed mechanism of action for EBC-129, from target binding to the induction of apoptosis.

References

- 1. targetedonc.com [targetedonc.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]

- 4. First Made-in-Singapore Antibody-Drug Conjugate EBC-129 progresses to Phase 1B Dose Expansion - EDDC [eddc.sg]

- 5. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma - EDDC [eddc.sg]

Application Note: In Vivo Efficacy of EBC-129 in Patient-Derived Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that offers a promising therapeutic strategy for a range of solid tumors.[1] It is composed of a fully humanized monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2][3] EBC-129 is designed to selectively target a specific N-glycosylated epitope on carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6, which are overexpressed on various cancer cells.[3][4] This targeted delivery of a cytotoxic payload minimizes systemic toxicity while maximizing anti-tumor efficacy. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a gold standard for preclinical evaluation of cancer therapeutics due to their ability to recapitulate the heterogeneity of human tumors. This document provides a detailed protocol for assessing the in vivo efficacy of EBC-129 using PDX models.

Mechanism of Action of EBC-129

EBC-129's antibody component specifically binds to a tumor-specific N256-glycosylation site present on both CEACAM5 and CEACAM6 proteins on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload, MMAE. MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to G2/M phase cell cycle arrest and ultimately, apoptosis of the cancer cell.

References

- 1. First Made-in-Singapore Antibody-Drug Conjugate EBC-129 progresses to Phase 1B Dose Expansion - EDDC [eddc.sg]

- 2. targetedonc.com [targetedonc.com]

- 3. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]

- 4. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]

Application Notes and Protocols for MM-129 Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-129 is a novel 1,2,4-triazine derivative demonstrating significant antitumor activity, particularly in colorectal cancer models.[1][2] Its mechanism of action involves the dual inhibition of the PI3K/AKT/mTOR signaling pathway and the downregulation of Programmed Death-Ligand 1 (PD-L1), a key factor in immune evasion by tumor cells.[1][3][4] Furthermore, MM-129 has been observed to induce apoptosis, or programmed cell death, in cancer cells. As a promising therapeutic candidate, robust and reproducible methods for evaluating its cytotoxic effects are essential for preclinical drug development.

These application notes provide detailed protocols for three common cell culture-based assays to screen for MM-129 cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for detecting programmed cell death.

Principle of Cytotoxicity Assays

The screening of MM-129's cytotoxic effects can be approached by measuring different cellular parameters.

-

Metabolic Activity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

-

Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.

-

Apoptosis Detection (Annexin V/PI Assay): The Annexin V/Propidium Iodide (PI) assay is used to identify apoptotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect these early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

MM-129 Signaling Pathway

MM-129 exerts its anticancer effects by targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, MM-129 can lead to cell cycle arrest and apoptosis. Additionally, its ability to downregulate PD-L1 suggests a role in modulating the tumor immune microenvironment.

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the steps to assess the effect of MM-129 on the viability of a cancer cell line (e.g., DLD-1 or HT-29 colon cancer cells).

Materials and Reagents:

-

MM-129 compound

-

Cancer cell line (e.g., DLD-1, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Microplate reader

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of MM-129 in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of MM-129. Include a vehicle control (e.g., DMSO at the same concentration as in the highest MM-129 dose) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

This protocol outlines the procedure for quantifying cell death induced by MM-129 by measuring LDH release.

Materials and Reagents:

-

MM-129 compound

-

Cancer cell line

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)

-

96-well flat-bottom plates

-

Microplate reader

Experimental Workflow:

References

Application Notes and Protocols: Western Blot Analysis of PI3K Pathway Inhibition by MM-129

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic development.[1][3] MM-129, a novel pyrazolo[4,3-e]tetrazolo[4,5-b][4]triazine sulfonamide, has been identified as a potent anti-cancer agent that targets this pathway. Mechanistic studies have shown that MM-129 inhibits the PI3K/Akt/mTOR axis, leading to cell cycle arrest and reduced tumor growth.

These application notes provide a comprehensive guide for utilizing Western blot analysis to quantify the inhibitory effects of MM-129 on the PI3K pathway. This technique allows for the sensitive detection of changes in the phosphorylation status of key pathway proteins, serving as a direct measure of inhibitor efficacy.

Principle of the Assay

Western blotting is a powerful technique used to detect specific proteins in a sample. To assess the activity of the PI3K pathway, the assay focuses on the phosphorylation state of its key downstream components. Activation of the pathway leads to a cascade of phosphorylation events, beginning with PI3K and leading to the phosphorylation and activation of Akt and mTOR.

By using phospho-specific antibodies, which only recognize the phosphorylated (activated) forms of these proteins, researchers can measure the pathway's activation status. A decrease in the signal from a phospho-specific antibody in MM-129-treated cells compared to untreated controls indicates successful inhibition of the pathway. Total protein levels for each target are also measured as a loading control to ensure that observed changes are due to altered phosphorylation, not changes in overall protein expression.

PI3K/Akt/mTOR Signaling Pathway Inhibition by MM-129

The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling cascade and highlights the inhibitory action of MM-129.

Quantitative Data Summary

The inhibitory effect of MM-129 on the phosphorylation of Akt (p-Akt) and mTOR (p-mTOR) has been quantified in colorectal cancer cell lines DLD-1 and HT-29. The data below is a summary of results from densitometric analysis of Western blots following a 24-hour treatment with MM-129.

| Cell Line | Treatment (24h) | Target Protein | Relative Expression (Fold Change vs. Control) | Citation |

| DLD-1 | MM-129 (1 µM) | p-Akt | Decreased | |

| MM-129 (10 µM) | p-Akt | Decreased | ||

| MM-129 (100 µM) | p-Akt | Decreased | ||

| MM-129 (10 µM) | p-mTOR | Decreased | ||

| HT-29 | MM-129 (1 µM) | p-Akt | No Significant Change | |

| MM-129 (10 µM) | p-Akt | Decreased | ||

| MM-129 (100 µM) | p-Akt | Decreased | ||

| MM-129 (10 µM) | p-mTOR | Decreased |

Note: Data are presented as a qualitative summary of the reported findings. A decrease indicates a reduction in the phosphorylated protein level compared to the vehicle-treated control group.

Experimental Workflow: Western Blot Analysis

The following diagram outlines the major steps for analyzing PI3K pathway inhibition using Western blotting.

Detailed Experimental Protocols

This section provides a detailed protocol for assessing MM-129's effect on the PI3K pathway.

Cell Culture and Treatment

-

Cell Lines: Culture human colorectal cancer cells DLD-1 or HT-29 in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Seeding: Plate cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

-

Treatment: Prepare stock solutions of MM-129 in DMSO. Dilute the stock solution in culture media to final concentrations (e.g., 1 µM, 10 µM, 100 µM). Treat cells for a specified time, typically 24 hours. Remember to include a vehicle control (DMSO-treated) group.

Protein Extraction (Cell Lysis)

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.

Protein Quantification

-

Determine the protein concentration of each sample using a standard method such as the Bradford or BCA protein assay, following the manufacturer's instructions.

-

Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

SDS-PAGE and Protein Transfer

-

Prepare protein samples for loading by mixing 20-30 µg of protein with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load the denatured samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting and Detection

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. (Note: BSA is often preferred for phospho-antibodies).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Akt, rabbit anti-p-mTOR Ser2448) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing: To detect total protein or a loading control (like β-actin or GAPDH) on the same membrane, the membrane can be stripped of the initial antibodies and re-probed.

Materials and Reagents

| Reagent | Purpose |

| DLD-1, HT-29 cell lines | Experimental models |

| MM-129 | PI3K pathway inhibitor |

| Cell Culture Media (e.g., RPMI-1640), FBS, Pen/Strep | Cell growth and maintenance |

| RIPA Lysis Buffer | Protein extraction |

| Protease and Phosphatase Inhibitor Cocktails | Prevent protein degradation/dephosphorylation |

| BCA or Bradford Reagent | Protein quantification |

| Laemmli Sample Buffer | Sample preparation for SDS-PAGE |

| Acrylamide/Bis-acrylamide solution, SDS, Tris-HCl | SDS-PAGE gel preparation |

| PVDF or Nitrocellulose Membrane | Solid support for protein transfer |

| TBST (Tris-Buffered Saline with Tween-20) | Wash buffer |

| Non-fat Dry Milk or BSA | Blocking agent |

| Primary Antibodies (p-Akt, Akt, p-mTOR, mTOR, GAPDH) | Detection of specific target proteins |

| HRP-conjugated Secondary Antibodies | Detection of primary antibodies |

| ECL Substrate | Chemiluminescent signal generation |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Signal | Inefficient protein transfer | Optimize transfer time and voltage. Check membrane wetting. |

| Insufficient exposure | Increase exposure time. | |

| Antibody concentration too low | Increase primary or secondary antibody concentration. | |

| High Background | Insufficient blocking | Increase blocking time or change blocking agent (use BSA for phospho-antibodies). |

| Antibody concentration too high | Decrease antibody concentration. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize dilution. |

| Protein degradation | Use fresh protease/phosphatase inhibitors in the lysis buffer. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of MM-129 in Colorectal Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for evaluating the preclinical efficacy of MM-129, a novel inhibitor of the PI3K/AKT/mTOR and PD-L1 pathways, in colorectal cancer. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the compound's therapeutic potential.

Introduction to MM-129

MM-129 is a novel 1,2,4-triazine derivative demonstrating significant antitumor activity in colorectal cancer models.[1][2] Its dual mechanism of action involves the inhibition of the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer, and the downregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1][2][3] Preclinical studies have shown that MM-129 is more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU) and exhibits synergistic effects when used in combination.

Recommended Animal Models for MM-129 Efficacy Testing

The choice of animal model is critical for obtaining clinically relevant data. A tiered approach, starting with simpler models and progressing to more complex ones, is recommended.

-

Cell Line-Derived Xenograft (CDX) Models: These are the most common initial models for in vivo efficacy testing. They involve the subcutaneous or orthotopic implantation of established human colorectal cancer cell lines into immunodeficient mice.

-

Advantages: Rapid tumor growth, cost-effective, and highly reproducible.

-

Recommended Cell Lines for MM-129 Testing:

-

DLD-1: Human colorectal adenocarcinoma cells with a KRAS mutation. MM-129 has shown significant efficacy in DLD-1 xenografts.

-

HT-29: Human colorectal adenocarcinoma cells with a BRAF mutation and wild-type KRAS. MM-129 has also demonstrated potent antitumor activity in HT-29 xenografts.

-

-

-

Orthotopic Models: These models involve implanting tumor cells or tissue into the corresponding organ of origin (i.e., the colon or cecum of the mouse).

-

Advantages: More accurately mimic the tumor microenvironment, metastatic progression, and response to therapy compared to subcutaneous models.

-

-

Patient-Derived Xenograft (PDX) Models: These models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.

-

Advantages: Preserve the heterogeneity and architecture of the original human tumor, offering a more predictive model of clinical response.

-

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that predispose them to developing colorectal cancer, such as mutations in the Apc gene (e.g., ApcMin/+ mice).

-

Advantages: Allow for the study of tumor initiation and progression in the context of a fully intact immune system.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of MM-129.

Table 1: In Vivo Efficacy of MM-129 in Colorectal Cancer Xenograft Models

| Cell Line | Treatment Group | Dose | Tumor Volume (mm³) (Mean ± SD) | Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition | Reference |

| DLD-1 | Control | - | 1250 ± 150 | 1.2 ± 0.2 | - | |

| 5-FU | 20 mg/kg | 450 ± 80 | 0.45 ± 0.07 | 64% | ||

| MM-129 | 10 µmol/kg | 150 ± 50 | 0.15 ± 0.05 | 88% | ||

| MM-129 + 5-FU | 10 µmol/kg + 20 mg/kg | 80 ± 30 | 0.08 ± 0.03 | 93.6% | ||

| HT-29 | Control | - | 1100 ± 120 | 1.1 ± 0.15 | - | |

| 5-FU | 20 mg/kg | 500 ± 70 | 0.5 ± 0.08 | 54.5% | ||

| MM-129 | 10 µmol/kg | 200 ± 60 | 0.2 ± 0.06 | 81.8% | ||

| MM-129 + 5-FU | 10 µmol/kg + 20 mg/kg | 120 ± 40 | 0.12 ± 0.04 | 89.1% |

Table 2: Effect of MM-129 on Key Signaling Proteins in DLD-1 Cells

| Treatment | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) | PD-L1 Expression (Fold Change) | Reference |

| Control | 1.0 | 1.0 | 1.0 | |

| MM-129 (10 µM) | 0.35 | 0.4 | 0.5 |

Experimental Protocols

Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the in vivo efficacy of MM-129 in a subcutaneous colorectal cancer xenograft model.

Materials:

-

Human colorectal cancer cell lines (DLD-1 or HT-29)

-

Immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb, NOD/SCID)

-

Matrigel

-

MM-129

-

Vehicle control (e.g., DMSO, saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture DLD-1 or HT-29 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2)/2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, MM-129, 5-FU, combination therapy).

-

Drug Administration: Administer MM-129 and other treatments according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Protocol 2: Orthotopic Colorectal Cancer Model

Objective: To assess the efficacy of MM-129 in a more clinically relevant orthotopic model.

Materials:

-

Luciferase-expressing colorectal cancer cells (for in vivo imaging)

-

Immunodeficient mice

-

Surgical instruments

-

In vivo imaging system (e.g., IVIS)

-

MM-129 and vehicle control

Procedure:

-

Surgical Procedure: Anesthetize the mouse and make a small abdominal incision to expose the cecum or colon.

-

Cell Injection: Inject a small volume (e.g., 20-30 µL) of colorectal cancer cell suspension (1 x 106 cells) into the wall of the cecum or colon.

-

Wound Closure: Suture the abdominal wall and skin.

-

Tumor Growth Monitoring: Monitor tumor growth and metastasis using a non-invasive in vivo imaging system to detect the luciferase signal.

-

Treatment and Efficacy Assessment: Once tumors are established, initiate treatment with MM-129 as described in Protocol 1. Monitor tumor burden via imaging and assess overall survival.

Protocol 3: Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the efficacy of MM-129 in a model that closely recapitulates the patient's tumor.

Materials:

-

Freshly resected human colorectal tumor tissue

-

Immunodeficient mice (e.g., NOD/SCID gamma)

-

Surgical instruments

-

MM-129 and vehicle control

Procedure:

-

Tissue Processing: Obtain fresh tumor tissue from surgery and transport it to the lab on ice in a sterile medium. Mechanically or enzymatically dissociate the tissue into small fragments or single-cell suspensions.

-

Implantation: Subcutaneously or orthotopically implant the tumor fragments or cell suspension into immunodeficient mice.

-

Tumor Engraftment and Expansion: Monitor the mice for tumor engraftment. Once tumors reach a sufficient size, they can be passaged into subsequent cohorts of mice for expansion.

-

Efficacy Study: Once a cohort of mice with established PDX tumors is available, initiate the efficacy study with MM-129 as described in the previous protocols.

Visualizations

Signaling Pathway of MM-129 in Colorectal Cancer

Caption: MM-129 inhibits the PI3K/AKT/mTOR pathway and PD-L1.

Experimental Workflow for MM-129 Efficacy Testing in a CDX Model

Caption: Workflow for subcutaneous xenograft efficacy studies.

Logical Relationship of Colorectal Cancer Animal Models

Caption: Progression of animal models for cancer research.

References

Application Notes and Protocols for Cell-based Assays Evaluating Anticancer Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in oncology research, with numerous derivatives demonstrating potent anticancer activities.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[3][4][5] The evaluation of novel quinoline-based compounds requires a robust panel of cell-based assays to elucidate their mechanisms of action and determine their therapeutic potential.

These application notes provide detailed protocols for a suite of essential cell-based assays to characterize the anticancer properties of quinoline derivatives. The methodologies described are fundamental for preclinical assessment, covering cytotoxicity, effects on apoptosis and cell cycle, and impact on cell migration.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8-hydroxyquinoline complex (DQ6) | SK-OV-3CR | Ovarian Cancer | 2.25 ± 0.13 | |

| Oxidovanadium(IV) complex of an 8-hydroxyquinoline derivative | A-375 | Melanoma | < 6.3 | |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 | |

| TAS‐103 | - | - | 2 (Topoisomerase I), 6.5 (Topoisomerase II) | |

| 2-phenylquinolin-4-amine derivative (7a) | HT-29 | Colon Cancer | 8.12 | |

| 2-phenylquinolin-4-amine derivative (7d) | HT-29 | Colon Cancer | 9.19 | |

| 2-phenylquinolin-4-amine derivative (7i) | HT-29 | Colon Cancer | 11.34 | |

| Quinoline-8-sulfonamide Derivative 9a | C32 | Amelanotic Melanoma | 520 | |

| Quinoline-8-sulfonamide Derivative 9a | COLO829 | Melanoma | 376 | |

| Quinoline-8-sulfonamide Derivative 9a | MDA-MB-231 | Breast Adenocarcinoma | 609 | |

| Quinoline-8-sulfonamide Derivative 9a | U87-MG | Glioblastoma | 756 | |

| Quinoline-8-sulfonamide Derivative 9a | A549 | Lung Adenocarcinoma | 496 | |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | HCT-116 | Colon Cancer | 4 - 43 | |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | MCF-7 | Breast Cancer | 4 - 43 | |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | HeLa | Cervical Cancer | 4 - 43 |

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Quinoline test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/PI assay is a flow cytometry-based method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

-

Cancer cell line of interest

-

Quinoline test compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline compound at the desired concentrations for the specified time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Many anticancer compounds exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby inhibiting cell proliferation. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase based on their DNA content.

Experimental Protocol: Cell Cycle Analysis

Materials:

-

Cancer cell line of interest

-

Quinoline test compound

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization. Wash the cells once with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing or scratch assay is a straightforward method to study cell migration in vitro. This assay is particularly useful for evaluating the potential of anticancer compounds to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.

Experimental Protocol: Wound Healing (Scratch) Assay

Materials:

-

Cancer cell line of interest

-

Culture dishes (e.g., 6-well plates)

-

Sterile pipette tip (e.g., 200 µL)

-

Quinoline test compound

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a culture dish and allow them to grow to a confluent monolayer.

-

Create the "Wound": Using a sterile pipette tip, create a "scratch" or "wound" in the cell monolayer.

-

Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing the quinoline compound at the desired concentration. Include a vehicle control.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).

-

Data Analysis: Measure the width of the wound at different points for each time point. Calculate the rate of wound closure to determine the effect of the compound on cell migration.

Key Signaling Pathways Targeted by Anticancer Quinolines

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated.

References

Troubleshooting & Optimization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) EBC-129. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Understanding EBC-129 and its Toxicities